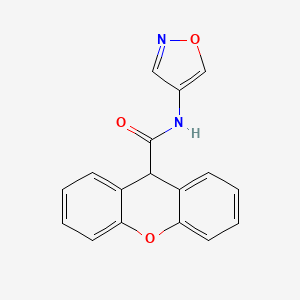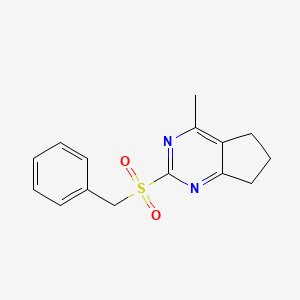![molecular formula C25H20FN5O B2696351 2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1396816-10-6](/img/structure/B2696351.png)
2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine is a useful research compound. Its molecular formula is C25H20FN5O and its molecular weight is 425.467. The purity is usually 95%.
BenchChem offers high-quality 2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Selective Sensing Applications
One notable application is in the development of selective sensors. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate, which shares structural motifs with the mentioned compound, has been synthesized through click chemistry and serves as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).
Photophysical Properties and Electron Transfer
Another application area is in the study of photophysical properties and intramolecular electron transfer. Compounds containing the dihydropyridine moiety, similar to the compound , exhibit interesting electronic properties. For instance, nitrophenyldihydropyridines have been explored for their photolabile properties and intramolecular electron transfer mechanisms, which are crucial for designing photodegradable drugs and new photoinduced electron-transfer systems (Fasani et al., 2006).
Structural Analysis and Ligand Design
The structural analysis of related dihydropyridine compounds provides insights into their conformation and electronic properties, beneficial for designing ligands in asymmetric catalysis. For example, chiral pyridine-containing oxazoline derivatives have been synthesized and characterized, demonstrating the impact of molecular conformation on their application as chiral ligands (Wolińska et al., 2021).
Fluorescence and Sensitization
Furthermore, the synthesis of novel fluorescent derivatives incorporating the pyridine and triazole moieties leads to compounds with significant solvent-polarity dependent fluorescence properties. These compounds have been investigated for their potential as Zn2+-sensitive fluorogenic chelating agents, showing significant fluorescence enhancement and red-shift in emissions upon Zn2+ binding, which underscores their potential in chemical sensing and imaging applications (David, Maisonneuve, & Xie, 2007).
Catalysis and Synthesis
The structural framework of the compound is also relevant in catalysis and synthetic applications. For instance, triarylboron-functionalized dipicolinic acids, similar in structural complexity, have been synthesized and studied for their ability to selectively sensitize Eu(III) and Tb(III) emissions, demonstrating the role of intraligand charge-transfer (ILCT) transitions in activating these emissions. Such studies pave the way for designing luminescent materials and catalysts for asymmetric reactions (Park et al., 2014).
属性
IUPAC Name |
[1-(2-fluorophenyl)-5-pyridin-2-yltriazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O/c26-20-10-4-5-12-22(20)31-24(21-11-6-7-15-27-21)23(28-29-31)25(32)30-16-13-19(14-17-30)18-8-2-1-3-9-18/h1-13,15H,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQBDYKRLFUZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

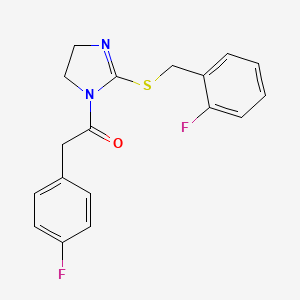
![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)
![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)
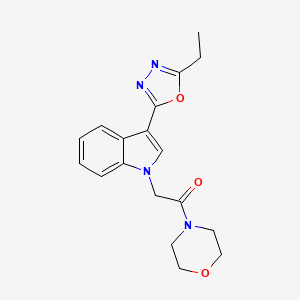
![6-(4-Chlorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2696274.png)
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)
![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)
![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)
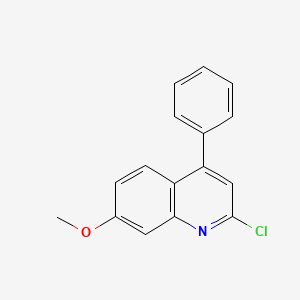
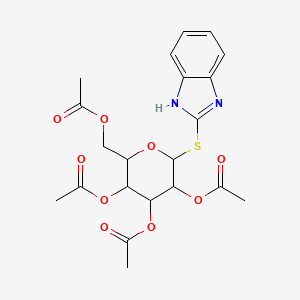
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)
![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)
